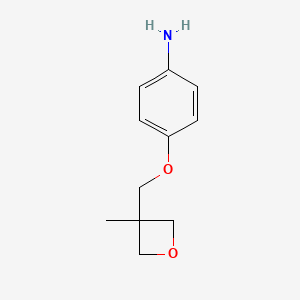

4-((3-Methyloxetan-3-yl)methoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-[(3-methyloxetan-3-yl)methoxy]aniline |

InChI |

InChI=1S/C11H15NO2/c1-11(6-13-7-11)8-14-10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3 |

InChI Key |

CJTKZVBQLFKZCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)COC2=CC=C(C=C2)N |

Origin of Product |

United States |

Contextualization of Substituted Aniline Derivatives in Contemporary Organic Chemistry

Substituted anilines are a class of aromatic compounds that serve as fundamental building blocks across the chemical sciences. acs.org Their structural versatility and inherent reactivity make them indispensable intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. In drug discovery, the aniline (B41778) moiety is a common feature in many approved drugs and clinical candidates, valued for its ability to participate in crucial interactions with biological targets. biopartner.co.uk

The amino group attached to the aromatic ring can act as a hydrogen bond donor and, depending on the electronic nature of other ring substituents, can have its basicity and nucleophilicity finely tuned. nih.gov This modulation is a key tool for medicinal chemists seeking to optimize a compound's binding affinity, selectivity, and pharmacokinetic profile. The aniline ring itself provides a rigid scaffold that can be readily functionalized, allowing for the strategic placement of various groups to explore a target's binding pocket. The synthesis of specifically substituted anilines is a well-established area of organic chemistry, with numerous methods available to introduce a wide range of functional groups onto the aromatic core. nih.govgoogle.com

Role of Oxetane Motifs in Molecular Design and Strain Engineering

The oxetane (B1205548) ring, a four-membered cyclic ether, has gained significant traction in modern medicinal chemistry as a valuable molecular design element. acs.org Despite its inherent ring strain, which is comparable to that of an epoxide, the oxetane motif is often stable under physiological conditions, particularly when substituted at the 3-position. rsc.org This stability, combined with its unique physicochemical properties, makes it an attractive tool for drug designers. acs.orgrsc.org

The incorporation of an oxetane can lead to substantial improvements in a molecule's properties:

Solubility: The polar nature of the ether oxygen within the small, compact ring can enhance aqueous solubility, a critical parameter for drug absorption and distribution. acs.org

Metabolic Stability: Oxetanes can be used to block sites of metabolism on a molecule, preventing degradation by metabolic enzymes and increasing the drug's half-life. acs.org

Three-Dimensionality: As a saturated, sp³-rich scaffold, the oxetane ring introduces three-dimensionality to otherwise flat aromatic systems. This can improve binding to biological targets by allowing for more optimal and specific interactions in three-dimensional space. acs.org

Furthermore, the oxetane ring is frequently employed as a "bioisostere" for other common chemical groups, such as gem-dimethyl or carbonyl groups. nih.gov This means it can mimic the size and shape of these groups while imparting a more favorable set of physicochemical properties. nih.govthieme-connect.com

Rationale for Investigating the 4 3 Methyloxetan 3 Yl Methoxy Aniline Scaffold

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of this compound reveals two primary bond disconnections that dictate the main synthetic strategies. The first is the disconnection of the aryl ether C-O bond, and the second is the disconnection of the C-N bond of the aniline group.

C-O Bond Disconnection: This approach disconnects the molecule into a 4-aminophenol (B1666318) derivative and a (3-methyloxetan-3-yl)methanol derivative. This strategy relies on forming the ether bond as a key step. The precursors would be 4-aminophenol and an electrophilic form of the oxetane side chain, such as (3-methyloxetan-3-yl)methyl tosylate.

C-N Bond Disconnection: Alternatively, disconnecting the C-N bond points to a precursor like 1-((3-methyloxetan-3-yl)methoxy)-4-halobenzene and an ammonia (B1221849) equivalent. More commonly, this strategy involves installing the nitrogen functionality in a protected or precursor form, such as a nitro group.

A highly practical and common strategy combines these approaches by starting with a nitrophenol derivative. This involves first forming the ether linkage and then reducing the nitro group to the target aniline. This pathway avoids potential complications of the free amino group during the etherification step. The key precursors in this widely adopted route are 4-nitrophenol (B140041) and an activated (3-methyloxetan-3-yl)methanol species, or 4-fluoro-1-nitrobenzene and (3-methyloxetan-3-yl)methanol .

Classical Synthetic Routes to the 4-Aminophenyl Ether Core with Oxetane Linkage

Classical methods provide robust and well-understood pathways for the construction of the target molecule's core structure. These typically involve nucleophilic substitution reactions to form the ether bond, followed by the reduction of a nitro group.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a good leaving group. masterorganicchemistry.com For the synthesis of the target compound's precursor, this involves the reaction of an activated aryl halide with the alkoxide of (3-methyloxetan-3-yl)methanol.

The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.com The presence of the para-nitro group is crucial as it stabilizes this intermediate through resonance, thereby facilitating the reaction. masterorganicchemistry.com 4-Fluoro-1-nitrobenzene is often the substrate of choice due to the high electronegativity of fluorine, which enhances the rate of nucleophilic attack at the ipso-carbon.

Table 1: Representative SNAr Reaction for Ether Formation

| Reactant 1 | Reactant 2 | Base | Solvent | Product Precursor |

| 4-Fluoro-1-nitrobenzene | (3-Methyloxetan-3-yl)methanol | NaH, KOtBu | DMF, THF | 1-((3-Methyloxetan-3-yl)methoxy)-4-nitrobenzene |

| 4-Chloro-1-nitrobenzene | (3-Methyloxetan-3-yl)methanol | NaH, KOH | DMF, DMSO | 1-((3-Methyloxetan-3-yl)methoxy)-4-nitrobenzene |

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide or sulfonate. In the context of synthesizing this compound, this typically involves the O-alkylation of 4-nitrophenol. researchgate.net

First, the phenolic proton of 4-nitrophenol is removed by a base (e.g., sodium hydride or potassium carbonate) to generate the more nucleophilic phenoxide. This phenoxide then displaces a leaving group from the oxetane side chain. To facilitate this, (3-methyloxetan-3-yl)methanol is typically converted into a more reactive electrophile, such as (3-methyloxetan-3-yl)methyl tosylate or bromide. While direct alkylation of 4-aminophenol is possible, it often requires protection of the more nucleophilic amino group to prevent competitive N-alkylation. umich.edu Therefore, using 4-nitrophenol is generally a more straightforward approach. researchgate.net

Table 2: Williamson Ether Synthesis Approach

| Phenol Derivative | Oxetane Electrophile | Base | Solvent | Product Precursor |

| 4-Nitrophenol | (3-Methyloxetan-3-yl)methyl tosylate | K₂CO₃, Cs₂CO₃ | Acetone, DMF | 1-((3-Methyloxetan-3-yl)methoxy)-4-nitrobenzene |

| 4-Nitrophenol | (3-Methyloxetan-3-yl)methyl bromide | NaH | THF | 1-((3-Methyloxetan-3-yl)methoxy)-4-nitrobenzene |

The final step in these classical sequences is the reduction of the nitro group of 1-((3-methyloxetan-3-yl)methoxy)-4-nitrobenzene to the corresponding aniline. This transformation is one of the most common and efficient reactions in organic synthesis. nih.gov

Catalytic hydrogenation is a widely used method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. chemicalbook.comgoogle.com This method is known for its high yields and clean reaction profiles. chemicalbook.com An alternative involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), which is a classic method for nitro group reduction. arkat-usa.org Reductive amination, which converts a carbonyl group to an amine, is another key C-N bond forming reaction but is less direct for this specific target molecule compared to the reduction of a pre-existing nitro group. nih.govarkat-usa.orgorganic-chemistry.org

Table 3: Common Methods for Nitro Group Reduction

| Starting Material | Reagents/Catalyst | Solvent | Product |

| 1-((3-Methyloxetan-3-yl)methoxy)-4-nitrobenzene | H₂, Pd/C | Methanol, Ethanol | This compound |

| 1-((3-Methyloxetan-3-yl)methoxy)-4-nitrobenzene | Fe, NH₄Cl | Ethanol/Water | This compound |

| 1-((3-Methyloxetan-3-yl)methoxy)-4-nitrobenzene | SnCl₂·2H₂O | Ethanol | This compound |

Modern Catalytic Approaches in Aniline and Ether Synthesis

Modern synthetic chemistry offers powerful catalytic methods that often provide milder reaction conditions, broader substrate scope, and higher efficiency compared to classical routes.

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds. For the synthesis of this compound, both the key C-O ether bond and the C-N aniline bond can be constructed using these advanced methods.

Ullmann Condensation (C-O Bond Formation): The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol to form a diaryl or alkyl-aryl ether. wikipedia.orgorganic-chemistry.org This method can be used to react a 4-halonitrobenzene with (3-methyloxetan-3-yl)methanol. While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of a copper salt with ligands like phenanthroline, enabling the reaction to proceed under milder conditions. wikipedia.orgthieme-connect.de

Buchwald-Hartwig Amination (C-N Bond Formation): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is exceptionally effective for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction could be employed to synthesize the target molecule by coupling an aryl halide or triflate, such as 1-bromo-4-((3-methyloxetan-3-yl)methoxy)benzene, with an ammonia equivalent or a protected amine. wikipedia.orglibretexts.org The success of the Buchwald-Hartwig reaction depends critically on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. wikipedia.orgbeilstein-journals.org Various generations of ligands have been developed to improve catalyst activity, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.orgdoi.org

Table 4: Modern Catalytic Coupling Reactions

| Reaction Type | Aryl Halide/Triflate | Coupling Partner | Catalyst System (Catalyst + Ligand) | Base |

| Ullmann Condensation (C-O) | 4-Iodo-1-nitrobenzene | (3-Methyloxetan-3-yl)methanol | CuI / Phenanthroline | K₂CO₃, Cs₂CO₃ |

| Buchwald-Hartwig Amination (C-N) | 1-Bromo-4-((3-methyloxetan-3-yl)methoxy)benzene | Benzophenone imine (ammonia equiv.) | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu |

Organocatalytic and Metal-Free Strategies

The drive towards more sustainable and cost-effective chemical manufacturing has spurred the development of organocatalytic and metal-free synthetic methods. These approaches avoid the use of often toxic, expensive, and difficult-to-remove transition metals.

For the initial etherification step, traditional Williamson synthesis often relies on strong bases and polar aprotic solvents. A metal-free alternative can be achieved using phase-transfer catalysis (PTC) . This methodology employs catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, to shuttle an anionic phenoxide from an aqueous or solid phase into an organic phase where it can react with the oxetane-containing electrophile. crdeepjournal.orgjetir.orgyoutube.com This technique can be performed under milder conditions and often with improved yields and selectivity. crdeepjournal.org

For the crucial nitro group reduction, a plethora of metal-free methods have emerged as powerful alternatives to classical metal-catalyzed hydrogenations. One notable strategy is the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine base. beilstein-journals.orgnih.govd-nb.info This system generates a dichlorosilylene (B1217353) species in situ, which acts as the effective reducing agent. nih.gov This method is known for its high chemoselectivity, leaving other functional groups intact, which is critical for the integrity of the oxetane ring.

Another significant class of metal-free reductions involves organocatalytic transfer hydrogenation . In this approach, a small organic molecule, such as a thiourea (B124793) or a Brønsted acid, catalyzes the transfer of hydrogen from a stable donor, like a Hantzsch ester or sodium borohydride, to the nitro group. researchgate.netmdpi.comorganic-chemistry.org For instance, phenyl(2-quinolyl)methanol has been reported as an effective organocatalyst for the reduction of nitroarenes in the presence of NaBH₄. researchgate.net These reactions are attractive due to their operational simplicity and the use of non-metallic catalysts. Other metal-free reducing systems, such as those employing diboronic acid in water or a combination of KOtBu and BEt₃ with pinacolborane, have also proven effective for the chemoselective reduction of nitroaromatics. organic-chemistry.orgrsc.org

| Reaction Step | Metal-Free/Organocatalytic Reagents | Key Features | Relevant Findings |

| Etherification | Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) + Base (e.g., K₂CO₃) | Avoids strong, hazardous bases like NaH. Can be performed under biphasic conditions, simplifying work-up. crdeepjournal.org | PTC is an efficient methodology for O-alkylation of phenols using alkyl halides or sulfonates. crdeepjournal.org |

| Nitro Reduction | Trichlorosilane (HSiCl₃) + Tertiary Amine (e.g., Hünig's base) | High chemoselectivity for the nitro group. Wide applicability for various substrates. beilstein-journals.orgnih.gov | Efficiently reduces aromatic nitro compounds to primary amines without the need for metal catalysts. d-nb.info |

| Nitro Reduction | Organocatalyst (e.g., Thiourea derivative) + Hydrogen Donor (e.g., Hantzsch ester) | Enantioselective reductions are possible with chiral catalysts. Mild reaction conditions. mdpi.comorganic-chemistry.org | Thiourea catalysts effectively facilitate the transfer hydrogenation of nitroolefins, a related transformation. organic-chemistry.org |

| Nitro Reduction | Tetrahydroxydiboron (B₂(OH)₄) in Water | Uses water as a green solvent and hydrogen source. Metal-free and tolerates various functional groups. organic-chemistry.org | Provides good yields for the reduction of a range of aromatic nitro compounds. organic-chemistry.org |

Flow Chemistry Applications for Scalable Synthesis of Related Analogues

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. This technology is highly amenable to the synthesis of analogues of this compound, enhancing safety, scalability, and consistency.

The reduction of nitroarenes is a prime candidate for flow chemistry. These reactions are often highly exothermic, and the use of continuous-flow reactors with their high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways and the formation of undesired byproducts. The metal-free reduction of nitro compounds using trichlorosilane has been successfully adapted to a continuous-flow process. beilstein-journals.orgnih.govd-nb.info In such a setup, streams of the nitroaromatic intermediate and the HSiCl₃/base solution are mixed in a T-junction and then passed through a heated or cooled coil reactor. The short residence times, often on the order of minutes, can lead to high throughput and excellent yields, often with no need for further purification. beilstein-journals.orgd-nb.info

Similarly, the initial etherification step can be performed in a flow system. For instance, a packed-bed reactor containing a solid-supported base could be used. A solution of 4-nitrophenol and the oxetane electrophile would be passed through the column, allowing for a continuous reaction and simplified product isolation, as the base is easily separated. The integration of multiple flow reactors, a concept known as "telescoped synthesis," could allow for the multi-step production of the target aniline from its initial building blocks without the isolation of intermediates, significantly streamlining the manufacturing process. nih.gov

| Process | Flow Chemistry Advantage | Typical Setup | Reported Outcomes for Analogous Reactions |

| Nitro Reduction | Enhanced safety and heat transfer, precise control of reaction time. | Syringe pumps delivering reagent streams to a microreactor or coil reactor. beilstein-journals.orgd-nb.info | Quantitative yields and high purity of anilines with short residence times. beilstein-journals.org |

| Multi-step Synthesis | Reduced manual handling, potential for automation, and streamlined production. | Sequentially linked reactors with in-line purification modules (e.g., scavenger resins). nih.gov | Successful multi-gram scale synthesis of complex molecules through telescoped protocols. nih.gov |

Green Chemistry Principles in Synthesis Optimization and Process Intensification

The synthesis of this compound can be significantly improved by applying the twelve principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. acs.org

Atom Economy: The ideal synthetic route maximizes the incorporation of all reactant atoms into the final product. In the proposed synthesis, the etherification step, if performed as a direct condensation, would have water as the main byproduct. The nitro reduction using a transfer hydrogenation agent like Hantzsch ester is highly atom-economical. In contrast, classical reductions using stoichiometric metals like iron or tin generate significant amounts of metal waste.

Safer Solvents and Auxiliaries: A key aspect of green chemistry is the replacement of hazardous organic solvents. For the etherification step, the use of phase-transfer catalysis can enable the use of water or reduce the reliance on polar aprotic solvents like DMF or DMSO. crdeepjournal.orgacs.org Some modern Williamson ether synthesis protocols have been developed under solvent-free conditions, using a solid base and microwave irradiation to accelerate the reaction. researchgate.net For the nitro reduction, performing the reaction in water, as demonstrated with diboronic acid, represents a significant green advancement. organic-chemistry.org

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Both organocatalysis and phase-transfer catalysis align with this principle. acs.org For instance, using a catalytic amount of an organocatalyst for the nitro reduction is far greener than using stoichiometric metals.

| Green Chemistry Principle | Application in Synthesis of this compound Analogues | Example |

| Prevention of Waste | Using catalytic over stoichiometric reagents. | Organocatalytic nitro reduction instead of using stoichiometric iron. |

| Atom Economy | Choosing reactions that maximize the incorporation of reactant atoms into the product. | Transfer hydrogenation for the reduction step. |

| Safer Solvents | Replacing hazardous solvents with greener alternatives or running reactions neat. | Williamson ether synthesis under solvent-free conditions or in water. researchgate.net |

| Energy Efficiency | Using methods that reduce energy consumption. | Continuous-flow processing with short residence times or microwave-assisted synthesis. d-nb.info |

| Catalysis | Employing catalysts to reduce waste and improve efficiency. | Phase-transfer catalysts for etherification; organocatalysts for nitro reduction. crdeepjournal.orgresearchgate.net |

By integrating these modern synthetic methodologies, the production of this compound and its analogues can be achieved in a more efficient, scalable, safe, and environmentally responsible manner.

Reactivity Profiling of the Aniline Moiety

The aniline portion of the molecule is characterized by an aromatic ring activated by two electron-donating groups: a primary amine (-NH₂) and an ether linkage (-O-), positioned para to each other. This electronic arrangement significantly influences its reactivity towards various reagents.

The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution (SₑAr) due to the powerful electron-donating effects of the amino and methoxy-like groups. wikipedia.org Both substituents are ortho-, para-directing. wikipedia.org Since they are para to each other, their directing effects reinforce one another, strongly activating the positions ortho to each group.

The amino group is generally a stronger activating group than the ether oxygen. Consequently, electrophilic attack is predominantly directed to the positions ortho to the amino group (C2 and C6). The positions ortho to the ether linkage (C3 and C5) are also activated but to a lesser extent. This leads to a high degree of regioselectivity in substitution reactions. total-synthesis.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile (E⁺) | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Halogenation | Br⁺ / Cl⁺ | Br₂ or Cl₂ in a polar solvent | 2-Bromo-4-((3-methyloxetan-3-yl)methoxy)aniline |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 2-Nitro-4-((3-methyloxetan-3-yl)methoxy)aniline |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Amino-5-((3-methyloxetan-3-yl)methoxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | 2-Amino-5-((3-methyloxetan-3-yl)methoxy)acetophenone (Requires N-protection) |

Note: Friedel-Crafts reactions with anilines are often problematic as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. masterorganicchemistry.com Protection of the amine, for instance by converting it to an amide, is typically required. libretexts.org

The primary amino group of the aniline moiety possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows for a wide range of derivatization reactions at the nitrogen center, providing access to a diverse library of compounds. The nucleophilicity of the amine enables it to react with various electrophilic partners. researchgate.net

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, although overalkylation can be an issue.

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which can be reduced in situ to furnish N-alkylated anilines.

Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, produces sulfonamides.

Table 2: Potential Derivatization Reactions at the Aniline Nitrogen

| Reaction | Electrophilic Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Imine Formation | Benzaldehyde | Imine (Schiff Base) |

Anilines are susceptible to oxidation, and their oxidation pathways can be complex, yielding a variety of products depending on the oxidant and reaction conditions. mdpi.com The electron-rich nature of the this compound ring makes it particularly prone to oxidation.

Potential oxidation pathways include:

Formation of Quinone-imines: Mild oxidation can lead to the formation of quinone-like structures, which are often highly colored and reactive intermediates.

Polymerization: Strong oxidizing agents or electrochemical oxidation can initiate polymerization, leading to the formation of polyaniline-like materials. This process typically involves the coupling of radical cations formed from the initial one-electron oxidation of the aniline molecule. mdpi.com

N-Oxidation: Oxidation may also occur at the nitrogen atom, although this is less common for primary anilines compared to ring oxidation.

Metabolic studies on related compounds have shown that oxidation can also occur at methylene (B1212753) carbons adjacent to heteroatoms, potentially leading to N-dealkylation pathways in analogous structures. acs.org

Oxetane Ring Reactivity and Transformations

The oxetane ring is a four-membered cyclic ether characterized by significant ring strain (approximately 25.5 kcal/mol), which is a primary driving force for its reactivity. beilstein-journals.orgnih.gov This inherent strain facilitates ring-opening reactions that are not readily observed in less strained ethers like tetrahydrofuran. nih.gov

The polarized C-O bonds and high ring strain make oxetanes susceptible to nucleophilic attack, particularly under acidic conditions. beilstein-journals.orgresearchgate.net Lewis or Brønsted acid catalysis activates the ring by protonating or coordinating to the oxygen atom, making the ring carbons more electrophilic. researchgate.net

The mechanism typically proceeds via an Sₙ2-like pathway, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-O bond and release of the ring strain. In the case of 3,3-disubstituted oxetanes, such as the one present in the title compound, nucleophilic attack occurs at the less sterically hindered C2 or C4 positions.

Table 3: Potential Strain-Release Ring-Opening Reactions

| Nucleophile | Catalyst | Product Type |

|---|---|---|

| Water (H₂O) | H⁺ (e.g., H₂SO₄) | 1,3-Diol |

| Alcohol (R-OH) | Lewis Acid (e.g., BF₃·OEt₂) | 3-Alkoxy-1-ol |

| Amine (R-NH₂) | H⁺ | 3-Amino-1-ol |

| Thiol (R-SH) | Lewis Acid | 3-Thioether-1-ol |

| Hydride (H⁻) | LiAlH₄ | Primary Alcohol |

Beyond simple ring-opening, the combination of an oxetane ring and an aniline moiety within the same molecule can lead to complex and unusual skeletal rearrangements. nih.gov Research has demonstrated that oxetane-tethered anilines can undergo an unexpected skeletal reorganization to form 1,2-dihydroquinolines. colby.edunih.gov

In a notable study, treatment of oxetane-tethered anilines with a catalytic amount of indium(III) triflate (In(OTf)₃) did not result in a simple intramolecular ring-opening but instead triggered a cascade of bond cleavage and formation events. nih.govresearchgate.net The proposed mechanism suggests that the reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the activated oxetane ring. This is followed by a series of bond reorganizations, ultimately leading to the construction of the dihydroquinoline scaffold. colby.edunih.gov This transformation represents a novel reaction of the oxetane ring and provides an efficient route to valuable heterocyclic structures from readily accessible starting materials. colby.edu

Photochemical Reactions and Cleavage Pathways

The photochemical behavior of this compound is anticipated to be influenced by both the aniline and the alkoxy-oxetane substituents. While direct photolytic studies on this specific molecule are not extensively documented, the reactivity of its core components provides insights into potential degradation pathways.

The aniline moiety, a known chromophore, can absorb UV radiation, leading to the formation of excited states. In aqueous environments, the photodegradation of aniline derivatives can be accelerated by the presence of microalgae, which facilitate the formation of reactive oxygen species like hydroxyl radicals and singlet oxygen. nih.govresearchgate.net These reactive species are key drivers in the degradation process. nih.gov The rate of aniline photodegradation has been shown to increase significantly with higher densities of algal suspensions. nih.gov

The ether linkage and the oxetane ring also represent potential sites for photochemical reactions. The photolysis of O–X bonds (where X is a heteroatom) under UV irradiation is a known method for generating alkoxy radicals. researchgate.net This suggests a possible cleavage pathway involving the C-O bond of the methoxy (B1213986) group attached to the aniline ring or the ether bond within the oxetane ring itself. Furthermore, the photocatalytic cleavage of β-O-4 ether bonds, a common linkage in lignin (B12514952) which bears some structural resemblance to the aryloxy-ether system in the target molecule, has been demonstrated over catalysts like Ni/TiO2. mdpi.com This process often involves the oxidation of an adjacent carbon atom followed by C-O bond cleavage. mdpi.com

While the oxetane ring itself can be formed through photochemical reactions like the Paternò-Büchi reaction, its cleavage under photochemical conditions is also plausible, potentially through a retro-Paternò-Büchi reaction, leading to the formation of a carbonyl compound and an alkene.

Table 1: Factors Influencing Photodegradation of Related Aniline Compounds

| Factor | Observation | Reference |

| Microalgae Presence | Accelerates photodegradation of aniline in aqueous solutions. | nih.govresearchgate.net |

| Algal Density | Increased algal density leads to a higher rate of aniline photodegradation. | nih.gov |

| Oxygen | Plays a crucial role in the formation of reactive oxygen species that drive degradation. | nih.gov |

Intermolecular and Intramolecular Reaction Pathways of the Compound

The dual functionality of this compound dictates its reactivity in both intermolecular and intramolecular settings. The aniline ring is highly activated towards electrophilic aromatic substitution, while the oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions.

Intermolecular Reactions:

The electron-donating nature of the amino and methoxy groups makes the aromatic ring of this compound highly nucleophilic. Consequently, it is expected to readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The substitution pattern is directed to the ortho and para positions relative to the activating amino group. For instance, nitration of similar p-alkoxyanilines, like p-anisidine, typically occurs at the position ortho to the amino group. orgsyn.orggoogle.com

The amino group can also participate in diazotization reactions when treated with nitrous acid at low temperatures, forming a diazonium salt. researchgate.netorganic-chemistry.orgnumberanalytics.com These salts are versatile intermediates that can undergo various subsequent coupling reactions with electron-rich aromatic compounds to form azo dyes. researchgate.netresearchgate.net

The oxetane ring, on the other hand, is generally stable under basic conditions but can be opened by various nucleophiles under acidic catalysis. ethz.chacs.org The ring-opening of 3,3-disubstituted oxetanes can be catalyzed by Brønsted or Lewis acids, leading to the formation of 1,3-diols or other functionalized propane (B168953) derivatives, depending on the nucleophile present. ethz.chacs.org

Table 2: Predicted Intermolecular Reactions and Conditions for this compound based on Analogue Reactivity

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

| Nitration | Nitric acid, Sulfuric acid | 2-Nitro-4-((3-methyloxetan-3-yl)methoxy)aniline | orgsyn.orggoogle.com |

| Diazotization | Sodium nitrite, Hydrochloric acid (0-5 °C) | 4-((3-Methyloxetan-3-yl)methoxy)benzenediazonium chloride | researchgate.netorganic-chemistry.org |

| Azo Coupling | Diazonium salt, activated aromatic compound (e.g., phenol) | Azo-coupled product | researchgate.netresearchgate.net |

| Oxetane Ring Opening | Strong acid (e.g., H₂SO₄), water | 3-(4-Aminophenoxymethyl)-3-methylpropane-1,3-diol | ethz.ch |

Intramolecular Reactions:

The proximity of the aniline nitrogen and the oxetane ring within the same molecule opens up the possibility for intramolecular reactions, although these are less commonly documented for this specific arrangement. Rearrangements of aniline derivatives are known to occur under various conditions. researchgate.net For instance, the Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to aminophenols. beilstein-journals.org While not directly analogous, it highlights the potential for rearrangements involving the aniline core.

Intramolecular cyclization could be a possibility under specific conditions that activate both the aniline and a part of the side chain. However, the stability of the ether linkage would likely make such reactions challenging without specific catalysts or reaction conditions designed to promote such a transformation. There is evidence of rearrangements of N-substituted anilines, but these typically involve different types of side chains. researchgate.net

Due to the stability of the ether linkage and the general conditions required for aniline rearrangements, significant intramolecular reactions for this compound are not expected under standard conditions.

Advanced Analytical and Spectroscopic Characterization Techniques for 4 3 Methyloxetan 3 Yl Methoxy Aniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms.

One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13), provide initial information about the different chemical environments in the molecule. Two-dimensional (2D) techniques are then used to establish correlations between nuclei and piece together the complete molecular structure.

¹H NMR: This technique identifies the number of distinct proton environments and their neighboring protons. For 4-((3-Methyloxetan-3-yl)methoxy)aniline, the spectrum would show characteristic signals for the aromatic protons on the aniline (B41778) ring, the -NH₂ protons, the oxetane (B1205548) ring protons, the methylene (B1212753) bridge protons (-O-CH₂-), and the methyl group protons. The splitting patterns (e.g., doublets for the p-disubstituted aromatic ring) and integration values would be key identifiers.

¹³C NMR: This spectrum reveals the number of different carbon environments. The predicted spectrum would show distinct signals for the aromatic carbons, the carbon atoms of the oxetane ring, the methylene bridge carbon, and the methyl carbon.

COSY (Correlation Spectroscopy): This 2D experiment maps the coupling relationships between protons, typically those on adjacent carbons. It would be used to confirm the connectivity of protons within the oxetane ring and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule, such as linking the methylene bridge protons to the aromatic ring's oxygen-bearing carbon and to the oxetane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. It is particularly useful for determining the molecule's preferred three-dimensional conformation.

Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is predictive and based on typical chemical shifts for similar functional groups.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (Methyl) | ~1.3 | ~22 |

| Oxetane -C-CH₃ | - | ~40 |

| Oxetane -CH₂- (x2) | ~4.4 - 4.6 | ~78 |

| -O-CH₂- (Methoxy) | ~3.8 | ~75 |

| -NH₂ (Amine) | ~3.5 (broad) | - |

| Aromatic C-H (x2) | ~6.6 | ~115 |

| Aromatic C-H (x2) | ~6.7 | ~116 |

| Aromatic C-NH₂ | - | ~140 |

| Aromatic C-O | - | ~152 |

Beyond basic structural elucidation, advanced NMR methods can probe the molecule's three-dimensional shape and flexibility. Techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be used alongside NOESY to distinguish between true spatial proximity and effects from chemical exchange. vscht.cz Furthermore, variable temperature (VT) NMR studies could reveal information about the rotational barriers of the C-O bonds and potential conformational changes in the oxetane ring, providing insight into the molecule's dynamic behavior in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₁H₁₅NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Predicted HRMS Data

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.1176 |

| [M+Na]⁺ | C₁₁H₁₅NNaO₂⁺ | 216.0995 |

In tandem mass spectrometry (MS/MS), a specific ion (the "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. This process provides detailed information about the molecule's structure and connectivity. The fragmentation pattern of this compound would likely involve characteristic losses:

Cleavage of the benzylic ether bond, leading to fragments corresponding to the oxetane-containing portion and the p-aminophenol portion.

Ring-opening or fragmentation of the oxetane ring.

Loss of the methyl group from the oxetane.

Analyzing these fragmentation pathways helps to confirm the proposed structure and can be used to differentiate it from isomers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. nih.gov It is an excellent tool for identifying the functional groups present in a molecule. vscht.cz

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. rsc.org

N-H Stretching: The primary amine (-NH₂) would show two distinct bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl, methylene, and oxetane groups) would be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1500-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the ether linkages (aromatic-O-CH₂ and CH₂-O-oxetane) would be prominent in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The oxetane ring itself has a characteristic C-O-C stretch around 980 cm⁻¹.

N-H Bending: The amine scissoring vibration is expected around 1620 cm⁻¹.

Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | ~3350 |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3450 |

| Aromatic C-H | C-H Stretch | ~3030-3100 |

| Aliphatic C-H | C-H Stretch | ~2850-2960 |

| Aromatic Ring | C=C Stretch | ~1510, 1610 |

| Ether (Aryl-O-CH₂) | C-O Asymmetric Stretch | ~1245 |

| Oxetane Ring | C-O-C Stretch | ~980 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and the intricate details of intermolecular interactions that govern the packing of molecules in the crystal lattice.

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is grown, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. Through complex mathematical analysis, this pattern is transformed into a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, yielding a wealth of structural information.

While specific crystallographic data for this compound is not available in the public domain as of the latest literature review, the type of information that would be obtained from such an analysis is well-established. This would include:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the molecule would be determined. This would reveal the exact conformation of the oxetane ring, the methoxy (B1213986) bridge, and the planarity of the aniline ring.

Intermolecular Interactions: The analysis would elucidate any hydrogen bonding, π-stacking, or other non-covalent interactions that stabilize the crystal structure. For instance, the aniline's -NH2 group could act as a hydrogen bond donor, while the ether and oxetane oxygens could act as acceptors.

Crystal System and Space Group: These parameters describe the symmetry of the unit cell, the fundamental repeating unit of the crystal.

A hypothetical table of crystallographic data for a similar aromatic compound is presented below to illustrate the nature of the information that would be obtained.

Hypothetical Crystallographic Data for an Aniline Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₅NO₂ |

| Formula Weight | 193.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 20.543(8) |

| β (°) | 98.76(3) |

| Volume (ų) | 1115.9(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.150 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a suite of powerful analytical techniques used to separate, identify, and quantify the components of a mixture. In the context of this compound research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for ensuring the purity of the final compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds like this compound. In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For purity determination, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The aniline derivative, being a moderately polar compound, would be retained on the column and then eluted. A detector, most commonly a UV-Vis detector set to a wavelength where the aniline chromophore absorbs strongly, would detect the compound as it exits the column. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities.

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. While the aniline moiety might require derivatization to improve its volatility and thermal stability, GC can be a valuable tool. In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection.

Reaction Monitoring

Both HPLC and GC are invaluable for monitoring the progress of the chemical reactions used to synthesize this compound. By taking small aliquots from the reaction mixture at various time points and analyzing them, chemists can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts.

While specific, validated chromatographic methods for this compound have not been detailed in publicly accessible literature, a typical purity analysis report might look as follows:

Illustrative HPLC Purity Data for this compound

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.54 | 0.8 | Impurity A |

| 2 | 4.78 | 99.1 | This compound |

This table is a hypothetical representation to illustrate the data obtained from an HPLC purity analysis.

Computational and Theoretical Insights into 4 3 Methyloxetan 3 Yl Methoxy Aniline: Electronic Structure and Reactivity Modeling

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. For a compound like 4-((3-Methyloxetan-3-yl)methoxy)aniline, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G*) would be appropriate for optimizing the molecular geometry and calculating electronic properties. Such studies on substituted anilines have demonstrated that electronic descriptors, like partial atomic charges, are crucial in predicting their metabolic pathways.

The electronic behavior of the molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For aniline (B41778) derivatives, the HOMO is typically a π-orbital with significant contributions from the benzene (B151609) ring and the lone pair of the amino nitrogen. The p-alkoxy substituent (the -(CH2)O-oxetane group) is an electron-donating group, which would be expected to raise the energy of the HOMO. This increases the molecule's ability to donate electrons, making it susceptible to electrophilic attack.

LUMO: The LUMO is generally a π*-antibonding orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

The electron-donating nature of the alkoxy group at the para position is anticipated to increase the electron density on the aromatic ring, particularly at the ortho positions relative to the amino group, and raise the HOMO energy level compared to unsubstituted aniline.

Table 1: Predicted Frontier Orbital Characteristics for this compound

| Orbital | Predicted Character | Expected Energy (Relative to Aniline) | Implication for Reactivity |

| HOMO | π-orbital with major contributions from the aniline ring and nitrogen lone pair | Higher | Increased nucleophilicity and susceptibility to oxidation |

| LUMO | π*-antibonding orbital localized on the aromatic ring | Slightly altered | Site of electron acceptance in reduction reactions |

| Gap | HOMO-LUMO Energy Gap | Lower | Higher chemical reactivity |

Note: This table is illustrative, based on established principles for substituted anilines.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the oxygen atoms of the ether linkage and the oxetane (B1205548) ring, as well as on the nitrogen atom of the amine group. These sites represent likely centers for electrophilic attack and hydrogen bond acceptance. The oxetane oxygen is known to be a particularly effective hydrogen-bond acceptor.

Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the amino group and the aromatic ring. The amino hydrogens are the primary sites for hydrogen bond donation.

The ESP would visually confirm the electron-donating effect of the entire para-substituent, showing increased negative potential on the aniline ring compared to the unsubstituted parent compound.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of the molecule are critical to its interactions with biological targets. The conformational landscape of this compound is determined by several rotatable bonds and the puckering of the oxetane ring.

Key degrees of freedom include:

Ar-O Bond Rotation: Rotation around the bond connecting the aniline ring to the methoxy (B1213986) group's oxygen.

O-CH2 Bond Rotation: Rotation around the bond connecting the ether oxygen to the methylene (B1212753) bridge.

CH2-C(oxetane) Bond Rotation: Rotation around the bond linking the methylene bridge to the oxetane ring.

Oxetane Ring Puckering: The four-membered oxetane ring is not perfectly planar and adopts a puckered conformation to relieve ring strain.

Amino Group Inversion: Pyramidalization and inversion at the nitrogen atom.

A systematic conformational search using computational methods would reveal the global minimum energy structure and a set of low-energy conformers. It is anticipated that the extended, or linear, conformations of the methoxy chain would be energetically favorable to minimize steric hindrance. The relative energies of these conformers would define the molecule's flexibility and the shapes it is likely to adopt in solution or at a receptor binding site.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can predict the feasibility and mechanisms of chemical reactions. For this compound, several reaction types are of interest.

Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic substitution by the combined electron-donating effects of the amino and alkoxy groups. Computational modeling of, for example, halogenation or nitration would likely show that the reaction proceeds via a Wheland intermediate, with the lowest activation energy for substitution at the ortho position relative to the powerful activating amino group.

N-Functionalization: The amino group is a primary site for reactions such as acylation, alkylation, or oxidation. A computational study of N-acetylation, a common metabolic pathway for anilines, would involve modeling the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of acetic anhydride. Transition state theory can be used to calculate the reaction rates.

Oxetane Ring Opening: While oxetanes are more stable than other strained ethers like epoxides, they can undergo ring-opening reactions under acidic or nucleophilic conditions. Modeling the protonation of the oxetane oxygen followed by nucleophilic attack could elucidate the mechanism and regioselectivity of this process.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Predicted ¹H NMR spectra would show characteristic signals for the aromatic protons (likely complex multiplets in the 6-7 ppm region), the methylene bridge protons, the oxetane ring protons, and the methyl group protons.

IR Spectroscopy: Vibrational frequencies can be computed from the second derivatives of the energy. These calculations would predict characteristic absorption bands. For instance, N-H stretching vibrations for the primary amine would be expected in the 3300-3500 cm⁻¹ region. C-O stretching for the ether and oxetane functionalities would appear in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching would be observed around 1500-1600 cm⁻¹.

Table 2: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency Range | Notes |

| ¹H NMR | Aromatic Protons (C₆H₄) | 6.5 - 7.0 ppm | Two sets of doublets (AA'BB' system) due to para-substitution. |

| Methylene Protons (-O-CH₂ -C) | ~4.0 ppm | Singlet or narrow triplet, influenced by adjacent oxetane ring. | |

| Oxetane Ring Protons (-CH₂ -O-CH₂ -) | 4.2 - 4.8 ppm | Distinct signals for axial and equatorial protons, likely appearing as triplets or complex multiplets. | |

| Methyl Protons (-CH₃) | ~1.3 ppm | Singlet. | |

| Amine Protons (-NH₂) | 3.5 - 4.5 ppm (broad) | Chemical shift is solvent-dependent and signal may be broad due to exchange. | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Two bands characteristic of a primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | ||

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | ||

| C-O Stretch (Ether & Oxetane) | 1000 - 1300 cm⁻¹ | Strong, characteristic bands. |

Note: This table presents illustrative, predicted data based on typical values for the functional groups present.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of the molecule over time, particularly in a biological or solution-phase environment.

An MD simulation of this compound in a solvent like water would reveal:

Solvation Structure: How water molecules arrange around the solute. Strong hydrogen bonds would be expected between water and the amine group (as a donor) and the ether/oxetane oxygens (as acceptors).

Conformational Dynamics: The simulation would show transitions between the different low-energy conformers identified through conformational analysis, providing insight into the molecule's flexibility.

Hydrogen Bonding Network: The persistence and dynamics of hydrogen bonds between the solute and solvent, or between solute molecules at higher concentrations, can be quantified. Studies on aniline derivatives in water have explored their interactions at the solvent interface.

These simulations are crucial for understanding properties like solubility and the ability of the molecule to cross biological membranes, providing a bridge between its static structure and its behavior in a dynamic, solvated system.

Strategic Applications of 4 3 Methyloxetan 3 Yl Methoxy Aniline As a Versatile Chemical Synthon and Probe

Applications in Complex Molecule Synthesis and Diversification

The bifunctional nature of 4-((3-Methyloxetan-3-yl)methoxy)aniline, possessing both a nucleophilic amino group and an aromatic ring, makes it a valuable building block for synthesizing a wide array of organic structures.

The aniline (B41778) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals, agrochemicals, and dyes. The amino group of this compound can serve as a nucleophile in various cyclization and condensation reactions. For instance, it can react with diketones, halo-ketones, or other bifunctional electrophiles to construct important heterocyclic cores such as quinolines, indoles, and benzodiazepines.

One-pot, multi-component reactions are particularly effective for rapidly building molecular complexity. Methodologies like the three-component benzannulation, which reacts 1,3-diketones with amines and acetone, can be employed to produce substituted anilines that would be otherwise difficult to access. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov In this context, this compound can be used to introduce the oxetane (B1205548) motif into complex, meta-substituted aniline structures. beilstein-journals.orgnih.gov Furthermore, the synthesis of secondary amines via the reduction of Schiff bases, formed from the condensation of anilines and aldehydes, is a well-established route that can be applied to this compound to generate precursors for larger heterocyclic systems. mdpi.com The presence of the oxetane moiety is not merely passive; its steric bulk and electronic effects can influence the regioselectivity and stereoselectivity of these synthetic transformations.

Aniline and its derivatives are key monomers in the production of conductive polymers, most notably polyaniline (PANI). These materials are valued for their unique electronic, optical, and electrochemical properties. The electrochemical or chemical oxidative polymerization of this compound offers a pathway to novel functional polymers. nih.gov

By incorporating the (3-methyloxetan-3-yl)methoxy group as a substituent, the resulting polymer's properties can be significantly modified. Research on copolymers of aniline and methoxy (B1213986) anilines has demonstrated that substituents influence polymer formation and quality. researchgate.net The oxetane group is expected to:

Enhance Solubility : The inherent polarity of the ether and oxetane groups can improve the polymer's solubility in common organic solvents, which is often a challenge with unsubstituted PANI. researchgate.net

Modify Morphology : The three-dimensional, non-planar structure of the oxetane can disrupt the packing of polymer chains, leading to materials with altered morphology, from hierarchical to spherical nanostructures. rsc.org

Tune Electronic Properties : The electronic character of the substituent can modulate the polymer's conductivity and redox potentials.

These modified polymers have potential applications in corrosion-resistant coatings, antistatic films, and the active layers of electronic devices and sensors. researchgate.netrsc.org

Derivatization for Chemosensors and Molecular Probes

The development of chemosensors relies on creating molecules that exhibit a measurable response upon interaction with a specific analyte. The aniline scaffold is a versatile platform for designing such sensors. Derivatization of this compound can lead to new sensory molecules.

One common strategy involves the formation of Schiff bases through condensation with various aldehydes. nih.gov These imine-containing products can exhibit analyte-induced changes in their photophysical properties (e.g., fluorescence or color) or electrochemical signals. The oxetane moiety can play a crucial role in tuning the sensor's selectivity and sensitivity by influencing the conformation of the binding pocket and its interaction with the target analyte.

Furthermore, polymers derived from this aniline derivative can act as sensors. Polyaniline-based sensors are known to respond to various stimuli, including pH, humidity, and volatile organic compounds like ammonia (B1221849), through changes in their electrical conductivity. nih.govrsc.org The incorporation of the oxetane group could enhance the sensitivity and selectivity of these polymer-based sensors by creating specific interaction sites or altering the material's permeability to the analyte.

Role in Catalyst Development or Ligand Synthesis

In the field of catalysis, the design of organic ligands is critical for controlling the activity and selectivity of metal catalysts. Aniline derivatives are frequently used as precursors for synthesizing ligands for a wide range of catalytic reactions.

This compound can be transformed into multidentate ligands. For example, reaction with salicylaldehyde (B1680747) derivatives yields Schiff base (salen-type) ligands. A study on a (3-methoxy-N-salicylidene)aniline-derived Schiff base complex of methyltrioxorhenium demonstrated its catalytic activity in epoxidation reactions, where the electron-donating methoxy group significantly influenced the catalytic behavior. researchgate.net The amino group, the ether oxygen of the methoxy linker, and the oxygen atom of the oxetane ring in this compound can all potentially coordinate to a metal center. This coordination ability allows for the creation of novel ligands whose steric and electronic properties are finely tuned by the oxetane substituent, potentially leading to catalysts with improved performance in reactions such as cross-coupling, hydrogenation, and oxidation.

Bioisosteric Replacements and Scaffold Hopping in Chemical Biology

Perhaps the most significant application of the this compound synthon lies in medicinal chemistry, particularly in the strategies of bioisosteric replacement and scaffold hopping.

The oxetane ring has gained prominence as a valuable motif in modern drug discovery. nih.govacs.org It is recognized as a bioisostere for commonly used but often problematic functional groups, such as gem-dimethyl and carbonyl groups. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of one group with its bioisostere is a key strategy for lead optimization in drug development.

The 3,3-disubstituted oxetane motif, as found in the title compound, offers several advantages:

Improved Physicochemical Properties : It can enhance aqueous solubility and reduce lipophilicity compared to a gem-dimethyl group, which is beneficial for improving a drug candidate's pharmacokinetic profile. nih.gov

Metabolic Stability : It can replace metabolically labile groups, blocking sites of unwanted metabolism and increasing the compound's half-life. nih.gov

Three-Dimensionality : It introduces a defined sp³-rich, three-dimensional character into otherwise flat molecules, which can lead to improved binding affinity and selectivity for the biological target. nih.govacs.org

Scaffold hopping is a design strategy that involves replacing the core structure (scaffold) of a molecule with a chemically different but functionally equivalent one. This can lead to new intellectual property and improved drug-like properties. nih.govresearchgate.net The this compound fragment is an ideal tool for scaffold hopping, allowing medicinal chemists to replace a simple substituted aniline with a more complex, three-dimensional, and functionally optimized alternative.

The rational design of new bioactive molecules using this compound is guided by several key principles derived from its bioisosteric nature. nih.govnih.gov When designing novel analogues, chemists leverage the oxetane moiety to overcome common challenges in drug discovery.

| Modulate Basicity | The electronic influence of the oxetanylmethoxy group can alter the pKa of the aniline nitrogen. | Fine-tuning of basicity to avoid issues like hERG liability or to optimize target engagement. nih.gov |

By applying these principles, this compound serves as a sophisticated building block, enabling the systematic optimization of lead compounds into viable drug candidates.

Exploration of Structure-Activity Relationships (SAR) at a Theoretical Level

The exploration of structure-activity relationships (SAR) at a theoretical level for this compound provides a rational approach to understanding how molecular modifications influence its biological activity. Through computational chemistry techniques, researchers can predict the effects of structural changes on the compound's interaction with biological targets, guiding the synthesis of more potent and selective analogs. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations, are instrumental in drug discovery.

Theoretical SAR studies for derivatives of this compound typically focus on three key structural regions: the aniline ring, the ether linkage, and the oxetane moiety. By systematically modifying these components in silico, it is possible to build predictive models of biological activity.

Aniline Ring Modifications: The aniline ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly affects electronic properties, lipophilicity, and steric interactions. Theoretical models can explore the impact of adding various substituents (e.g., halogens, alkyl groups, electron-withdrawing or electron-donating groups) at different positions on the ring. For instance, DFT calculations can quantify changes in the electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are critical for molecular recognition and reactivity. nih.govresearchgate.net A QSAR model for aniline derivatives might reveal that electron-withdrawing groups at the ortho or meta positions enhance activity by modulating the pKa of the aniline nitrogen or by participating in specific hydrogen bond interactions with a target protein. nih.gov

The following interactive data tables illustrate the types of theoretical data generated in SAR studies for analogs of this compound.

Table 1: Theoretical Physicochemical Properties of Aniline Ring Analogs

| Compound ID | Substitution on Aniline Ring | Calculated logP | Polar Surface Area (Ų) | Predicted Biological Activity (IC₅₀, nM) |

| A-01 | None (Parent Compound) | 2.1 | 55.4 | 150 |

| A-02 | 2-Fluoro | 2.3 | 55.4 | 125 |

| A-03 | 3-Chloro | 2.8 | 55.4 | 90 |

| A-04 | 2-Methyl | 2.5 | 55.4 | 180 |

| A-05 | 3-Trifluoromethyl | 3.2 | 55.4 | 75 |

This table demonstrates how substitutions on the aniline ring can be theoretically evaluated for their impact on lipophilicity (logP) and predicted activity. The data suggests that electron-withdrawing groups at the meta position may be favorable.

Table 2: Molecular Docking Scores and Key Interactions of Oxetane Moiety Analogs

| Compound ID | Side Chain Moiety | Docking Score (kcal/mol) | Key Predicted Interactions |

| B-01 | (3-Methyloxetan-3-yl)methoxy | -8.5 | H-bond with Ser24, Hydrophobic interaction with Leu56 |

| B-02 | (Oxetan-3-yl)methoxy | -8.2 | H-bond with Ser24 |

| B-03 | Tetrahydrofuran-3-yl)methoxy | -7.9 | H-bond with Ser24, Steric clash with Val58 |

| B-04 | Cyclobutylmethoxy | -7.1 | Hydrophobic interaction with Leu56 |

| B-05 | (3-Ethyloxetan-3-yl)methoxy | -8.1 | H-bond with Ser24, Steric clash with Ala57 |

This table illustrates the use of molecular docking to predict how modifications to the heterocyclic side chain influence binding affinity and specific interactions with a hypothetical protein target. The 3-methyloxetane (B1582186) group in the parent compound shows a favorable combination of interactions.

By integrating data from these theoretical explorations, a comprehensive SAR profile can be developed. This allows for the prioritization of compounds for synthesis, saving time and resources in the drug discovery process. The theoretical models can be iteratively refined as experimental data for newly synthesized compounds become available, leading to a more accurate understanding of the SAR for this class of molecules.

Future Trajectories and Emerging Research Avenues for 4 3 Methyloxetan 3 Yl Methoxy Aniline Chemistry

Integration with Automated Synthesis and Robotics

The synthesis of complex molecules like 4-((3-Methyloxetan-3-yl)methoxy)aniline typically involves multi-step sequences that can be labor-intensive and sensitive to variations in reaction conditions. The integration of automated synthesis platforms and robotics offers a transformative approach to overcoming these challenges. These systems enable high-throughput experimentation, precise control over reaction parameters, and enhanced reproducibility, accelerating the discovery and development of novel chemical entities.

Automated synthesizers, which have been successfully used in the total synthesis of complex natural products containing oxetane (B1205548) rings like Taxol, can be adapted for the production of oxetane-containing building blocks and final compounds. acs.org For this compound, an automated workflow could manage the key synthetic steps, such as the Williamson etherification to connect the oxetane and aniline (B41778) precursors. Robotic arms can handle reagent dispensing, while automated reactors control temperature, mixing, and reaction time with high fidelity. Subsequent purification steps, such as liquid-liquid extraction and column chromatography, can also be fully automated. This level of automation not only increases efficiency but also allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

| Parameter | Manual Synthesis | Automated Synthesis |

| Throughput | Low (1-5 reactions/day) | High (20-100+ reactions/day) |

| Reproducibility | Operator-dependent | High |

| Reagent Usage | Higher volumes, potential for waste | Miniaturized scale, precise dispensing |

| Data Logging | Manual, prone to error | Automated, comprehensive |

| Time to Result | Days to weeks | Hours to days |

Data Science and Machine Learning Applications in Synthetic Prediction and Optimization

The vast and complex parameter space of chemical reactions presents a significant challenge for traditional optimization methods like one-factor-at-a-time (OFAT) or design of experiments (DoE). rsc.org Data science and machine learning (ML) are emerging as powerful tools to navigate this complexity, enabling predictive models for reaction outcomes and intelligent optimization of synthetic routes. rsc.orgchemrxiv.org

For the synthesis of this compound, ML algorithms, particularly Bayesian optimization, can be deployed to efficiently identify optimal reaction conditions. nih.govnih.gov In a continuous-flow setup, for example, an ML model can be trained to predict yield and cost based on multiple continuous variables such as temperature, residence time, reagent concentrations, and catalyst loading, as well as discrete variables like solvent choice. nih.govnih.gov The algorithm intelligently explores the parameter space, minimizing the number of experiments required to find the optimal conditions for key transformations, such as the reduction of a nitro precursor or the catalytic coupling step. chemrxiv.orgchemicalbook.com Furthermore, ML models can identify complex correlations between variables that may not be intuitive to a human chemist, leading to new process insights and more robust synthetic protocols. nih.gov

| Input Variable (ML Model) | Data Type | Example Range/Value | Predicted Output |

| Temperature | Continuous | 25 - 100 °C | Yield (%) |

| Catalyst Loading | Continuous | 0.5 - 5.0 mol% | Cost (per gram) |

| Residence Time (Flow) | Continuous | 5 - 60 minutes | Impurity Profile |

| Solvent | Discrete | Toluene, DMF, DMSO | Reaction Rate |

| Reagent Equivalents | Continuous | 1.0 - 2.5 eq. | Selectivity |

Exploration of Novel Reactivity Modes and Catalytic Transformations

Future research will undoubtedly focus on uncovering novel ways to functionalize the this compound scaffold, leveraging the unique reactivity of both the oxetane and aniline components. The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions, providing a pathway to more complex structures. beilstein-journals.orgnih.gov Concurrently, the aniline ring is a prime substrate for a variety of catalytic C-H functionalization reactions. nih.gov

Novel Oxetane Reactivity: The four-membered oxetane ring can be opened by various nucleophiles, often activated by a Lewis acid. nih.govillinois.edu Future work could explore catalytic, asymmetric ring-opening reactions to introduce chiral centers and new functional groups, transforming the oxetane from a simple solubility-enhancing motif into a versatile synthetic hub. For instance, the development of enantioselective catalytic methods could allow for desymmetrization of the oxetane ring, leading to valuable chiral building blocks. beilstein-journals.org

Advanced Aniline Functionalization: While directing-group-assisted ortho-functionalization of anilines is well-established, recent advances have enabled highly selective reactions at the remote para-position. nih.gov Catalytic systems, such as those based on Pd/S,O-ligands, have shown high efficiency for the para-selective C-H olefination of aniline derivatives under mild conditions. nih.gov Applying such methods to this compound could provide direct access to derivatives with extended conjugation or points for further chemical linkage. Additionally, photoredox catalysis offers mild conditions for the C-H functionalization of anilines, including alkylation, which could be used to modify the aromatic core. nih.gov

| Moiety | Catalytic System | Potential Transformation | Research Goal |

| Oxetane Ring | Chiral Lewis Acid (e.g., Sc(OTf)₃-Box) | Asymmetric Ring-Opening | Introduction of chiral alcohols/amines |

| Oxetane Ring | Nickel Cross-Coupling Catalysts | C-O Bond Cleavage/Coupling | Formation of complex ethers or C-C bonds |

| Aniline Ring | Pd/S,O-Ligand Catalyst | para-Selective C-H Olefination | Synthesis of stilbene-like derivatives |

| Aniline Ring | Dirhodium(II) Complexes | Carbene/Nitrene Transfer | C-H amination or cyclopropanation |

| Aniline Ring | Photoredox/Bismuth Dual Catalysis | Reductive Dialkylation | Functionalization of the amino group |

Sustainable Chemical Practices and Environmental Considerations in its Lifecycle

The principles of green chemistry are becoming increasingly integral to the chemical industry, driven by both regulatory pressure and a growing awareness of environmental impact. reachemchemicals.comdistil.market For specialty chemicals like this compound, adopting sustainable practices throughout the product lifecycle is a critical future direction. gspchem.comwilcoprime.com This involves a holistic approach, from the choice of starting materials to the final fate of the molecule.

The lifecycle of this compound begins with its synthesis. Green chemistry principles advocate for processes that maximize atom economy, minimize waste, and use less hazardous chemicals. distil.market This could involve developing catalytic routes that replace stoichiometric reagents, using environmentally benign solvents like supercritical CO2 or water, and designing syntheses that operate at lower temperatures and pressures to reduce energy consumption. reachemchemicals.comgspchem.com For example, the synthesis of the aniline precursor could be achieved via catalytic hydrogenation of a nitroaromatic compound using a recyclable catalyst, which is a much greener alternative to traditional reducing agents. chemicalbook.comgoogle.com

Beyond the synthesis, the environmental impact of the final product must be considered. This includes its persistence, bioaccumulation potential, and toxicity. Future research may focus on designing derivatives of this compound that are not only effective for their intended application but are also designed for degradation, breaking down into harmless substances after their useful life. This "cradle-to-grave" or "cradle-to-cradle" approach is essential for the long-term sustainability of specialty chemical production. wilcoprime.comengieimpact.com

| Green Chemistry Principle | Application to this compound Lifecycle |

| 1. Prevention | Design syntheses to minimize waste generation from the outset. |

| 2. Atom Economy | Utilize catalytic additions and cycloadditions that incorporate most atoms into the final product. |

| 3. Less Hazardous Syntheses | Replace hazardous reagents (e.g., strong acids/bases) with milder, catalytic alternatives. |

| 4. Designing Safer Chemicals | Modify the structure to reduce potential toxicity while maintaining function. |

| 5. Safer Solvents & Auxiliaries | Replace traditional organic solvents with water, supercritical fluids, or bio-based solvents. |